molecular formula C14H15NO B1355215 2-(2,4-Dimethylphenoxy)aniline CAS No. 60287-72-1

2-(2,4-Dimethylphenoxy)aniline

Cat. No.: B1355215
CAS No.: 60287-72-1
M. Wt: 213.27 g/mol
InChI Key: GTQNUMZUANLZQK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It consists of an aniline moiety substituted with a 2,4-dimethylphenoxy group. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)aniline is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Safety and Hazards

The safety data sheet for anilines suggests that they are toxic if swallowed, in contact with skin, or if inhaled. They are also suspected of causing genetic defects and cancer. They are very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,4-dimethylphenol with 2-chloroaniline. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)ethanol
  • 2-(2,4-Dimethylphenoxy)acetic acid
  • 2-(2,4-Dimethylphenoxy)benzaldehyde

Uniqueness

2-(2,4-Dimethylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits unique reactivity in electrophilic aromatic substitution reactions and specific binding affinities in biological systems .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNUMZUANLZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484862
Record name 2-(2,4-DIMETHYLPHENOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-72-1
Record name 2-(2,4-DIMETHYLPHENOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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